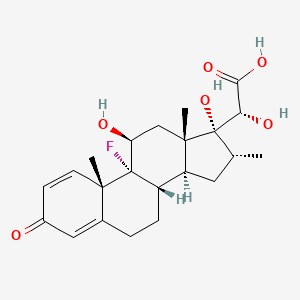
(20R)-Dexamethasone Epimeric Glycolic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(20R)-Dexamethasone Epimeric Glycolic Acid is a synthetic derivative of dexamethasone, a potent glucocorticoid used in various medical treatments This compound is characterized by the presence of an epimeric glycolic acid moiety, which distinguishes it from other dexamethasone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (20R)-Dexamethasone Epimeric Glycolic Acid typically involves the epimerization of dexamethasone followed by the introduction of the glycolic acid moiety. The process begins with the selective epimerization of the 20-position of dexamethasone under controlled conditions. This is followed by the esterification or amidation of the resulting epimer with glycolic acid. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency.
Chemical Reactions Analysis
Types of Reactions: (20R)-Dexamethasone Epimeric Glycolic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The glycolic acid moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or amines.
Major Products:
Scientific Research Applications
(20R)-Dexamethasone Epimeric Glycolic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of glucocorticoid receptor interactions and signal transduction pathways.
Medicine: Investigated for its potential anti-inflammatory and immunosuppressive effects.
Industry: Utilized in the development of pharmaceutical formulations and as a reference compound in quality control.
Mechanism of Action
The mechanism of action of (20R)-Dexamethasone Epimeric Glycolic Acid involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of target genes involved in inflammatory and immune responses. The molecular pathways affected by this interaction include the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory proteins.
Comparison with Similar Compounds
Dexamethasone: The parent compound, widely used for its anti-inflammatory properties.
Betamethasone: Another glucocorticoid with similar pharmacological effects.
Prednisolone: A related compound with distinct pharmacokinetic properties.
Uniqueness: (20R)-Dexamethasone Epimeric Glycolic Acid is unique due to its specific epimeric configuration and the presence of the glycolic acid moiety. These structural features confer distinct pharmacological properties, such as enhanced receptor binding affinity and altered metabolic stability, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C22H29FO6 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(2R)-2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C22H29FO6/c1-11-8-15-14-5-4-12-9-13(24)6-7-19(12,2)21(14,23)16(25)10-20(15,3)22(11,29)17(26)18(27)28/h6-7,9,11,14-17,25-26,29H,4-5,8,10H2,1-3H3,(H,27,28)/t11-,14+,15+,16+,17+,19+,20+,21+,22+/m1/s1 |
InChI Key |
ZMOXZJZJHVQXAA-OXZDORRJSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1([C@H](C(=O)O)O)O)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(C(=O)O)O)O)C)O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















